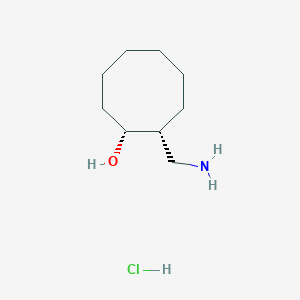
cis-2-Aminomethylcyclooctanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-2-Aminomethylcyclooctanol hydrochloride: is a chemical compound with the molecular formula C9H20ClNO. It is a derivative of cyclooctanol, featuring an aminomethyl group at the second position in the cis configuration. This compound is often used in various scientific research applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of cis-2-Aminomethylcyclooctanol hydrochloride typically involves the reaction of cyclooctanone with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired aminomethyl derivative. The hydrochloride salt is then formed by treating the free base with hydrochloric acid .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the concentration of reagents to maximize yield and purity. Advanced purification techniques like recrystallization and chromatography are employed to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: cis-2-Aminomethylcyclooctanol hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
Oxidation: Formation of cyclooctanone derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted cyclooctanol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: : cis-2-Aminomethylcyclooctanol hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new synthetic methodologies .
Biology: : In biological research, this compound is used to study the effects of aminomethyl derivatives on biological systems. It is often employed in the synthesis of biologically active molecules and pharmaceuticals .
Medicine: Its unique structure allows for the exploration of novel therapeutic agents .
Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers .
Wirkmechanismus
The mechanism of action of cis-2-Aminomethylcyclooctanol hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity. The compound may also act as a ligand, binding to receptors and modulating their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- cis-2-Aminomethylcyclohexanol hydrochloride
- trans-2-Aminomethylcyclooctanol hydrochloride
- cis-2-Aminomethylcyclopentanol hydrochloride
Comparison: : cis-2-Aminomethylcyclooctanol hydrochloride is unique due to its eight-membered ring structure, which imparts distinct chemical and physical properties compared to its smaller ring analogs. The cis configuration of the aminomethyl group also influences its reactivity and interaction with other molecules, making it a valuable compound in various research applications .
Eigenschaften
Molekularformel |
C9H20ClNO |
|---|---|
Molekulargewicht |
193.71 g/mol |
IUPAC-Name |
(1R,2R)-2-(aminomethyl)cyclooctan-1-ol;hydrochloride |
InChI |
InChI=1S/C9H19NO.ClH/c10-7-8-5-3-1-2-4-6-9(8)11;/h8-9,11H,1-7,10H2;1H/t8-,9-;/m1./s1 |
InChI-Schlüssel |
WIHTURVBXVPPOK-VTLYIQCISA-N |
Isomerische SMILES |
C1CCC[C@H]([C@H](CC1)CN)O.Cl |
Kanonische SMILES |
C1CCCC(C(CC1)CN)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


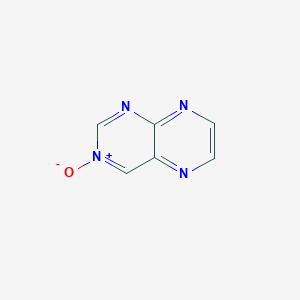


![Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-propylphenyl ester](/img/structure/B13794746.png)

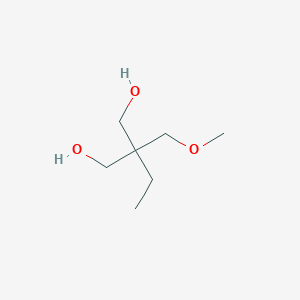
![2-[5-(3-bromobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13794756.png)

![1-Oxa-5-thia-9-aza-spiro[5.6]dodecane, hydrochloride](/img/structure/B13794759.png)
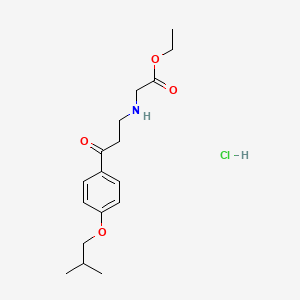
![1-methyl-2-[(E)-2-phenylethenyl]-2H-pyridine](/img/structure/B13794772.png)
![Ethyl 2-[cyano(hydroxy)methyl]benzoate](/img/structure/B13794783.png)
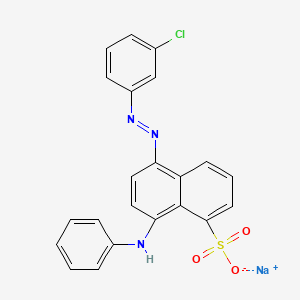
![Bicyclo[2.2.1]heptane-2,6-diamine](/img/structure/B13794802.png)
